![molecular formula C13H14N2O2S B14339860 1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione CAS No. 95846-65-4](/img/structure/B14339860.png)
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione scaffold linked to a thienopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione typically involves the construction of the thienopyridine ring followed by its attachment to the pyrrolidine-2,5-dione scaffold. One common method involves the reaction of 6,7-dihydrothieno[3,2-c]pyridin-4-one with an appropriate alkylating agent to introduce the ethyl linker, followed by cyclization to form the pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up production efficiently .
化学反応の分析
Types of Reactions
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thienopyridine moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine-2,5-dione scaffold.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the pyrrolidine-2,5-dione scaffold .
科学的研究の応用
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for cardiovascular and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyridine moiety is known to interact with cytochrome P450 enzymes, leading to the formation of active metabolites that can inhibit platelet aggregation. This makes the compound of interest in the development of antiplatelet agents .
類似化合物との比較
Similar Compounds
Prasugrel: A thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with similar applications.
Ticlopidine: A related compound with antiplatelet activity.
Uniqueness
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other thienopyridine derivatives. Its combination of the pyrrolidine-2,5-dione scaffold with the thienopyridine moiety offers potential for novel interactions with biological targets .
特性
CAS番号 |
95846-65-4 |
|---|---|
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC名 |
1-[2-(6,7-dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H14N2O2S/c16-12-1-2-13(17)15(12)7-4-10-9-5-8-18-11(9)3-6-14-10/h5,8H,1-4,6-7H2 |
InChIキー |
BHXZKNKMLYMCRM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CCC2=NCCC3=C2C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



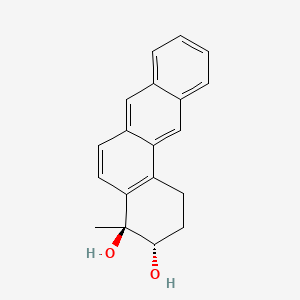

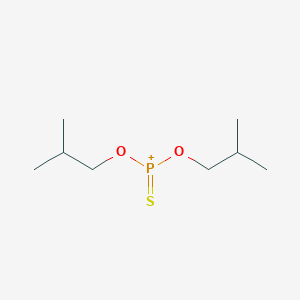
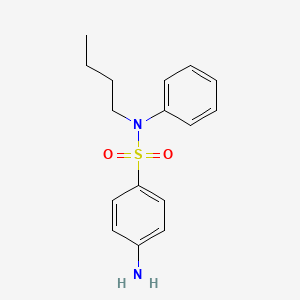
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
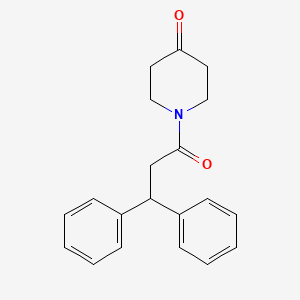
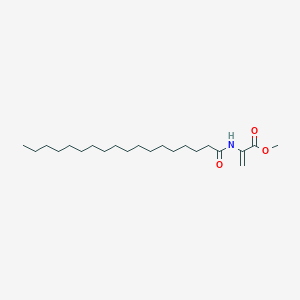
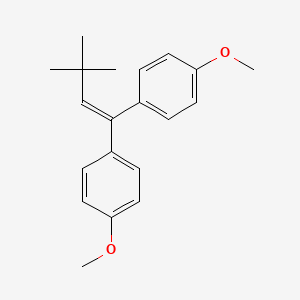
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
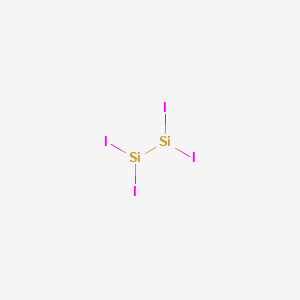
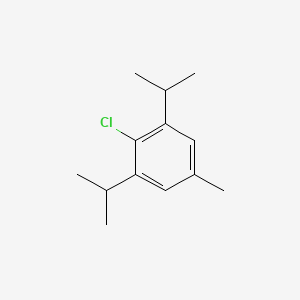
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
